1-(5-Chloro-2-methoxyphenyl)-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea
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Overview
Description
1-(5-Chloro-2-methoxyphenyl)-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorinated methoxyphenyl group, a pyrimidinyl-substituted pyrrolidine, and a urea linkage, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea typically involves multi-step organic reactions. The process begins with the preparation of the 5-chloro-2-methoxyphenyl intermediate, which is then reacted with a pyrimidinyl-substituted pyrrolidine under controlled conditions to form the desired urea compound. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and urea derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-2-methoxyphenyl)-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
1-(5-Chloro-2-methoxyphenyl)-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Shares the methoxyphenyl group but differs in overall structure and functional groups.
2,2’-Bipyridyl: Contains a pyridine ring similar to the pyrimidine ring in the compound but has different chemical properties and applications.
Uniqueness
1-(5-Chloro-2-methoxyphenyl)-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea is unique due to its combination of a chlorinated methoxyphenyl group and a pyrimidinyl-substituted pyrrolidine, which imparts distinct chemical and biological properties not found in similar compounds.
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN5O2/c1-25-15-6-5-12(18)10-14(15)22-17(24)21-11-13-4-2-9-23(13)16-19-7-3-8-20-16/h3,5-8,10,13H,2,4,9,11H2,1H3,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVVPPOSJAHHCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NCC2CCCN2C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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